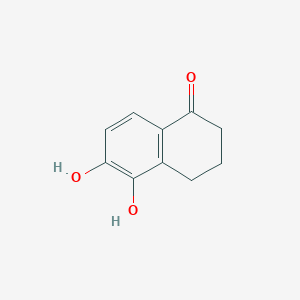
5,6-Dihydroxy-1-tetralone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxy-1-tetralone is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
5,6-Dihydroxy-1-tetralone has shown a range of pharmacological activities, making it a valuable compound in medicinal chemistry.
Anticancer Activity
Research indicates that tetralone derivatives exhibit significant anticancer properties. For instance, this compound has been synthesized and evaluated for its ability to inhibit various cancer cell lines. A study demonstrated that certain analogs of this compound could effectively inhibit the growth of hepatocellular carcinoma (HCC) cells without causing notable side effects on body organs . The mechanism involves interactions at enzyme active sites, enhancing their anticancer efficacy .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. In a comparative study against several fungal strains, this compound exhibited antifungal properties comparable to standard treatments like nystatin. This suggests potential applications in treating fungal infections .
Dopamine Receptor Agonism
This compound serves as a structural base for developing dopamine receptor agonists. Its derivatives have been shown to selectively activate D2 receptors, which are crucial in treating psychiatric disorders such as schizophrenia and Parkinson's disease . These findings highlight its significance in neuropharmacology.
Agricultural Applications
This compound has been identified as an allelochemical with potential applications in agriculture.
Phytotoxic Effects
Studies have investigated its phytotoxicity on various plant species. For example, it was found to inhibit the growth of lettuce and onion while promoting cucumber seedling growth at lower concentrations. This selective inhibition suggests its potential use as a natural herbicide or growth regulator in agricultural practices .
Synthetic Applications
The compound's structure allows it to serve as a precursor in organic synthesis.
Building Block for Pharmaceuticals
The tetralone scaffold is highly reactive and has been utilized in synthesizing various therapeutic agents, including antibiotics and antidepressants. Its derivatives have shown promise as acetylcholinesterase inhibitors for Alzheimer's disease treatment . The versatility of this scaffold makes it a valuable tool in drug discovery.
Case Studies and Research Findings
Propiedades
Número CAS |
59515-92-3 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
5,6-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h4-5,12-13H,1-3H2 |
Clave InChI |
KOTSTVOEHZEULD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2O)O)C(=O)C1 |
SMILES canónico |
C1CC2=C(C=CC(=C2O)O)C(=O)C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














